molecular formula C24H40N2O6S2 B1198622 Benzohexonium CAS No. 971-60-8

Benzohexonium

Katalognummer: B1198622
CAS-Nummer: 971-60-8
Molekulargewicht: 516.7 g/mol
InChI-Schlüssel: KQHXGIXCFWNHSW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzohexonium, also known as this compound, is a useful research compound. Its molecular formula is C24H40N2O6S2 and its molecular weight is 516.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Benzohexonium is characterized by its specific action on nicotinic acetylcholine receptors located in autonomic ganglia. Unlike other cholinergic antagonists, it does not affect muscarinic receptors or nicotinic receptors at the neuromuscular junction. Its primary pharmacological actions include:

  • Ganglionic Blockade : Inhibits transmission at autonomic ganglia, leading to decreased sympathetic and parasympathetic activity.
  • Hypertension Treatment : Historically investigated for managing hypertension due to its vasodilatory effects through ganglionic blockade.
  • Research Tool : Widely used in experimental settings to study autonomic functions and receptor interactions.

Historical Context and Clinical Trials

This compound was initially developed for hypertension treatment but faced discontinuation due to safety concerns. A notable incident involved a clinical trial where a healthy volunteer died during an inhalation study aimed at understanding asthma reflexes, leading to increased scrutiny over its use in humans . Despite these setbacks, it remains valuable in research due to its unique pharmacological properties.

Neuroscience Studies

This compound has been employed in various neuroscience studies to investigate the role of nicotinic receptors in neuronal signaling. Its ability to selectively block ganglionic transmission makes it an effective tool for understanding neurotransmission mechanisms.

Gastrointestinal Research

In gastrointestinal studies, this compound has been used to assess its effects on motility and secretory functions. Research indicates that doses between 0.1-0.2 mg/kg do not significantly stimulate intestinal motor function, while higher doses (0.3-0.4 mg/kg) can alter motility patterns .

Cardiovascular Research

The compound has been utilized to explore cardiovascular responses, particularly in understanding how ganglionic blockade influences heart rate and blood pressure regulation. Its historical use in hypertensive crises illustrates its potential in acute cardiovascular conditions .

Case Study 1: Gastrointestinal Motility

A study examined the effects of this compound on gastrointestinal motility in patients with acute surgical conditions. The application of this compound demonstrated variable effects on intestinal paresis, highlighting its potential utility in postoperative care .

Case Study 2: Charcot-Marie-Tooth Disease

Research comparing this compound with electrophoresis treatment revealed insights into managing symptoms associated with Charcot-Marie-Tooth disease. The findings suggested that while this compound may offer some benefits, further investigation is needed to establish efficacy compared to standard treatments .

Data Tables

Application AreaObservationsDoses UsedOutcome
NeuroscienceEffects on nicotinic receptor signalingVariableAltered neurotransmission
Gastrointestinal MotilityImpact on motor function0.1-0.4 mg/kgVariable stimulation noted
Cardiovascular ResearchInfluence on heart rate/blood pressureHistorical dosesPotential for acute management
Charcot-Marie-Tooth DiseaseComparison with electrophoresisNot specifiedNeed for further investigation

Q & A

Basic Research Questions

Q. What is the pharmacological classification of Benzohexonium, and what experimental models are appropriate for studying its mechanism of action?

this compound is classified as an intermediate-acting N-Cholinergic blocker with a duration of 1–6 hours, primarily used to induce controlled hypotension . To study its mechanism, researchers employ:

  • In vitro models : Receptor binding assays using isolated ganglia or neuromuscular junctions to assess competitive inhibition of nicotinic acetylcholine receptors .
  • In vivo models : Anesthetized animal studies (e.g., rabbits or rats) to evaluate blood pressure modulation and autonomic reflex responses . Standard protocols should include dose-response curves and control groups to isolate cholinergic effects from nonspecific actions .

Q. What standard analytical techniques are used to quantify this compound in biological matrices?

Key methods include:

  • Electrophoretic determination : Utilizes nonpolarizing electrodes for urinary this compound analysis in rabbits, with validation via recovery rates and interference testing .
  • Volumetric titration : Employs acid-base or redox reactions for purity assessment in pharmaceutical formulations .
  • Spectrophotometry : Measures absorbance in multicomponent mixtures after separation via thin-layer chromatography (TLC) . Method validation must include limits of detection (LOD), precision, and accuracy, as per reproducibility guidelines .

Q. How should researchers design preclinical safety studies to evaluate this compound’s adverse effects?

Preclinical safety profiling involves:

  • In vitro cytotoxicity assays : Testing on human cell lines (e.g., hepatocytes) to assess dose-dependent toxicity .
  • In vivo toxicity models : Monitoring acute effects (e.g., hypotension, respiratory depression) in rodents at supratherapeutic doses .
  • Contraindication studies : Investigating interactions with comorbidities like hypokalemia or hyperuricemia, as noted in pharmacological guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across studies?

Contradictions may arise from variations in experimental design (e.g., species-specific metabolism, dosage regimens). To address this:

  • Conduct systematic reviews to identify confounding variables (e.g., differences in analytical methods or animal models) .
  • Perform meta-analyses to quantify effect sizes across studies, adjusting for covariates like age or comorbidities .
  • Validate findings through independent replication using standardized protocols (e.g., ISO/IEC 17025 guidelines) .

Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies for this compound?

Key factors include:

  • Sampling intervals : Due to its 1–6 hour duration, frequent blood sampling (e.g., every 30 minutes) is needed to capture peak plasma concentrations and elimination phases .
  • Bioanalytical validation : Ensure methods like HPLC-MS/MS meet specificity criteria for this compound in plasma, with calibration curves spanning expected concentrations .
  • Species-specific metabolism : Compare PK profiles across species (e.g., rabbits vs. humans) to extrapolate dosing regimens .

Q. How can researchers develop a validated HPLC-MS/MS method for this compound quantification in plasma?

Steps include:

  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects .
  • Chromatographic separation : Use a C18 column with a mobile phase of methanol/ammonium formate (pH 3.5) for optimal retention .
  • Mass spectrometry : Monitor transitions like m/z 345 → 128 (quantifier) and 345 → 201 (qualifier) for specificity . Validate parameters per ICH guidelines: linearity (R² > 0.99), intraday precision (<15% RSD), and recovery (>85%) .

Q. What strategies are effective for integrating this compound’s pharmacodynamic (PD) data into PK/PD models?

  • Mechanistic modeling : Link plasma concentration-time profiles to hypotensive effects using Emax or sigmoidal models .
  • Covariate analysis : Incorporate variables like renal function or age to explain inter-individual variability .
  • Bayesian forecasting : Update models in real-time using sparse sampling data from clinical trials .

Q. Methodological Resources

  • Data Contradiction Analysis : Apply iterative qualitative frameworks to identify biases in experimental design or data interpretation .
  • Reproducibility : Document detailed protocols in supplementary materials, including equipment specifications and raw datasets .
  • Ethical Compliance : Adhere to guidelines for animal welfare (e.g., ARRIVE) and human participant studies (e.g., informed consent templates) .

Eigenschaften

CAS-Nummer

971-60-8

Molekularformel

C24H40N2O6S2

Molekulargewicht

516.7 g/mol

IUPAC-Name

benzenesulfonate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium

InChI

InChI=1S/C12H30N2.2C6H6O3S/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*7-10(8,9)6-4-2-1-3-5-6/h7-12H2,1-6H3;2*1-5H,(H,7,8,9)/q+2;;/p-2

InChI-Schlüssel

KQHXGIXCFWNHSW-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Kanonische SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Key on ui other cas no.

971-60-8

Synonyme

enzohexamethonium
benzohexonium
hexamethonium bisbenzosulfonate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.